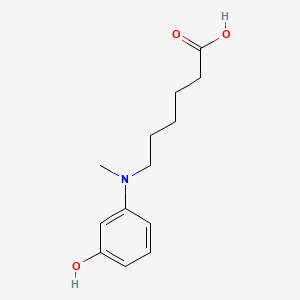

N-(5-羧基戊基)-3-羟基-N-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline (CPHMA) is a compound with a wide range of applications in a variety of scientific fields. CPHMA is a synthetic molecule with a unique structure and properties that make it useful for a variety of purposes in research and industry. CPHMA has been used in a variety of applications, including as an inhibitor of enzymes, as a fluorescent probe, and as a tool in drug discovery and development. In

科学研究应用

2D 差动凝胶电泳用于生物标志物识别

N-(5-羧基戊基)-3-羟基-N-甲基苯胺已用于蛋白质组学分析,特别是在差动凝胶电泳 (DIGE) 中。该技术显着提高了传统 2D 凝胶电泳的重现性。它涉及用荧光染料标记蛋白质库,以便精确量化癌细胞和正常细胞之间蛋白质表达的差异。该方法已成功识别出食管鳞状细胞癌的特定蛋白质标志物,标志着癌症进展的分子表征和癌症特异性生物标志物识别的重大进展 (Zhou 等人,2002)。

晚期糖基化终产物 (AGE)

三糖苷和交联

N-(5-羧基戊基)-3-羟基-N-甲基苯胺参与形成称为三糖苷的新型美拉德反应产物。这些产物源自三糖与赖氨酸和精氨酸残基的反应,对于理解美拉德反应过程中蛋白质的交联和修饰非常重要。研究表明,三糖苷可能在组织工程中得到应用,并且可能存在于某些生物学条件下,例如高果糖饮食或特定代谢综合征 (Tessier 等人,2003)。

DNA 修饰和酶促切除

在 DNA 去甲基化中的作用

该化合物已在 DNA 去甲基化的背景下进行研究,特别是在主动 DNA 去甲基化途径中。它是胸腺嘧啶 DNA 糖基化酶切除修饰的胞嘧啶(如 5-甲酰基胞嘧啶和潜在的 5-羧基胞嘧啶)的过程的一部分。该研究为 DNA 甲基化和去甲基化的复杂机制提供了有价值的见解,这对于理解基因调控、发育和癌症等疾病至关重要 (Maiti 等人,2013)。

作用机制

Target of Action

It’s structurally related to the auristatin class of molecules, which are known to target the fibroblast growth factor receptor 2 (fgfr2) in cancer cells . FGFR2 is overexpressed in various solid tumors, making it a potential therapeutic target .

Mode of Action

The compound interacts with its target through a process known as Antibody-Drug Conjugation (ADC). In this process, the compound is linked to a specific antibody that recognizes and binds to the target protein (e.g., FGFR2). This binding triggers the internalization of the compound, allowing it to exert its cytotoxic effects .

Biochemical Pathways

Given its structural similarity to auristatins, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Studies on similar compounds suggest that they exhibit favorable pharmacokinetics, with the drug being enriched more than 30-fold in tumors compared to healthy tissues .

Result of Action

The result of the compound’s action is significant tumor growth inhibition or tumor regression in cell line-based or patient-derived xenograft models of human gastric or breast cancer . High expression levels of FGFR2 in cells correlated with efficient internalization, efficacy, and cytotoxic effects in vitro .

属性

IUPAC Name |

6-(3-hydroxy-N-methylanilino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-14(9-4-2-3-8-13(16)17)11-6-5-7-12(15)10-11/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBQUFNFVJPLMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCC(=O)O)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652507 |

Source

|

| Record name | 6-[(3-Hydroxyphenyl)(methyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887353-92-6 |

Source

|

| Record name | 6-[(3-Hydroxyphenyl)(methyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)